1,1'-Peroxybis[2-(propan-2-yl)benzene]
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Overview
Description
1,1’-Peroxybis[2-(propan-2-yl)benzene] is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound consists of two benzene rings connected by a peroxide linkage, with each benzene ring substituted by an isopropyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Peroxybis[2-(propan-2-yl)benzene] typically involves the reaction of 2-(propan-2-yl)phenol with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydroperoxide, which then undergoes a coupling reaction to form the final product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 2-4 hours .
Industrial Production Methods
In industrial settings, the production of 1,1’-Peroxybis[2-(propan-2-yl)benzene] is scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,1’-Peroxybis[2-(propan-2-yl)benzene] undergoes various chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved under oxidative conditions to form corresponding alcohols and ketones.
Reduction: The compound can be reduced to form 2-(propan-2-yl)phenol and other related compounds.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 2-(propan-2-yl)benzene-1,4-diol and 2-(propan-2-yl)benzene-1,4-dione.
Reduction: 2-(propan-2-yl)phenol.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
1,1’-Peroxybis[2-(propan-2-yl)benzene] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as an antioxidant.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-Peroxybis[2-(propan-2-yl)benzene] involves the cleavage of the peroxide bond, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and DNA, leading to oxidative stress and cellular damage. The compound’s effects are mediated through pathways involving oxidative stress response and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Peroxybis[2-(methyl)benzene]
- 1,1’-Peroxybis[2-(ethyl)benzene]
- 1,1’-Peroxybis[2-(tert-butyl)benzene]
Uniqueness
1,1’-Peroxybis[2-(propan-2-yl)benzene] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of isopropyl groups enhances its stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high stability and controlled reactivity .
Properties
CAS No. |
27137-90-2 |
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Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-propan-2-yl-2-(2-propan-2-ylphenyl)peroxybenzene |
InChI |
InChI=1S/C18H22O2/c1-13(2)15-9-5-7-11-17(15)19-20-18-12-8-6-10-16(18)14(3)4/h5-14H,1-4H3 |
InChI Key |
NWGUOJPIIWLZQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OOC2=CC=CC=C2C(C)C |
Origin of Product |
United States |
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